REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][N:6]([CH3:8])[CH3:7].[CH:10]([NH2:13])([CH3:12])[CH3:11].C[O-].[Na+]>>[CH3:7][N:6]([CH3:8])[CH2:5][CH2:4][C:3]([NH:13][CH:10]([CH3:12])[CH3:11])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
COC(CCN(C)C)=O
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
sodium methoxide
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as added
|
Type
|
CUSTOM
|
Details
|
Excess isopropylamine is evaporated off under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC(=O)NC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |